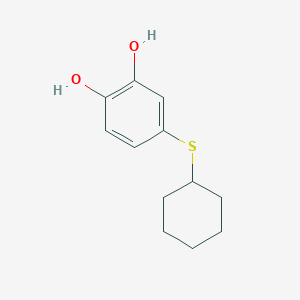
4-(Cyclohexylsulfanyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylsulfanyl)benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a cyclohexylsulfanyl group and two hydroxyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylsulfanyl)benzene-1,2-diol typically involves the following steps:
Formation of the Cyclohexylsulfanyl Group: This can be achieved by reacting cyclohexylthiol with a suitable benzene derivative under controlled conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydroxylation: Using catalysts such as iron or copper to facilitate the hydroxylation of benzene derivatives.
Sulfurization: Introducing the cyclohexylsulfanyl group through sulfurization reactions, often under high temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohexylsulfanyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylsulfanylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron, copper, palladium.
Major Products
Quinones: Formed through oxidation.
Cyclohexylsulfanylbenzene: Formed through reduction.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexylsulfanyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexylsulfanyl)benzene-1,2-diol involves:
Oxidative Stress Modulation: The compound can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the cyclohexylsulfanyl group.
Hydroquinone (1,4-dihydroxybenzene): Different position of hydroxyl groups.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.
Uniqueness
4-(Cyclohexylsulfanyl)benzene-1,2-diol is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.
Eigenschaften
CAS-Nummer |
111040-82-5 |
|---|---|
Molekularformel |
C12H16O2S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
4-cyclohexylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C12H16O2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 |
InChI-Schlüssel |
MKEIJRJOKAQGFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


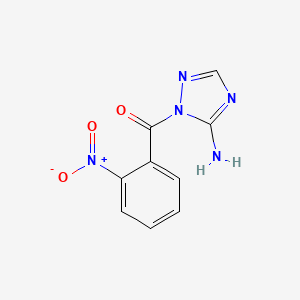
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
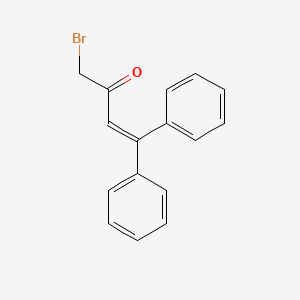
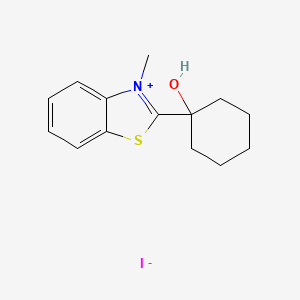
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
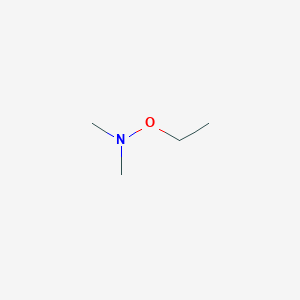
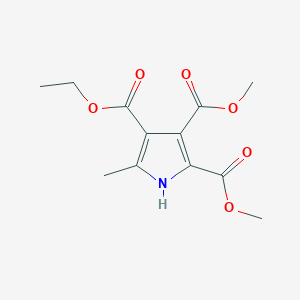
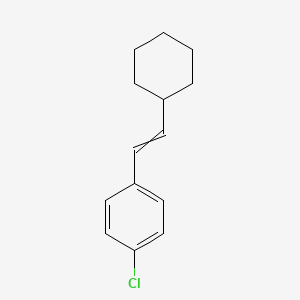
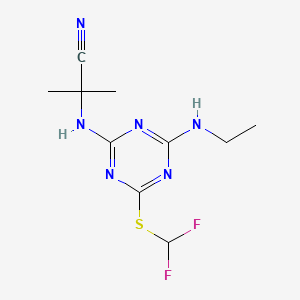

![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)
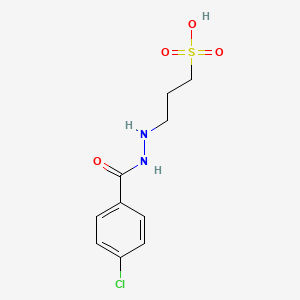
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
